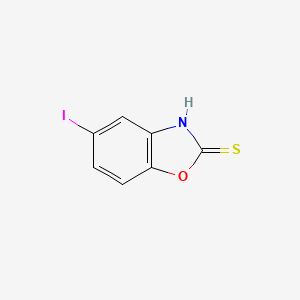

5-Iodo-1,3-benzoxazole-2-thiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLBHXVGZNNSMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Iodo 1,3 Benzoxazole 2 Thiol and Analogous Structures

Established Synthetic Pathways for Benzoxazole-2-thiol Scaffolds

The construction of the benzoxazole-2-thiol core predominantly relies on a two-stage process: the formation of the benzoxazole (B165842) ring system followed by the introduction of the thiol group at the C-2 position.

Cyclocondensation Reactions of 2-Aminophenol Precursors

The cornerstone of benzoxazole synthesis is the cyclocondensation reaction involving a 2-aminophenol derivative and a one-carbon synthon. A variety of reagents can serve as the carbon source, leading to the formation of the oxazole (B20620) ring.

Commonly employed methods include the reaction of 2-aminophenols with reagents such as carbon disulfide, potassium ethyl xanthate, or thiourea. rsc.orggoogle.com For instance, the reaction of 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide is a well-established route to the benzoxazole-2-thiol scaffold. rsc.org The general reaction is depicted below:

Figure 1: General scheme for the synthesis of benzoxazole-2-thiol from 2-aminophenol.

The reaction conditions for these cyclocondensation reactions can vary, with some methods employing high temperatures or the use of catalysts to drive the reaction to completion. The choice of solvent and base is also critical in optimizing the yield and purity of the product.

Introduction of the Thiol Moiety at the C-2 Position

In many synthetic approaches, the thiol group is introduced concurrently with the cyclization step. Reagents like carbon disulfide and thiourea serve a dual purpose, acting as both the carbon source for the oxazole ring and the sulfur source for the thiol group. rsc.orggoogle.com

When carbon disulfide is used, it reacts with the amino and hydroxyl groups of the 2-aminophenol to form a dithiocarbamate intermediate, which then cyclizes to form the benzoxazole-2-thiol. Similarly, thiourea can condense with 2-aminophenol at elevated temperatures to yield the desired product. google.com

An alternative strategy involves the initial formation of a 2-unsubstituted or 2-substituted benzoxazole, followed by a subsequent step to introduce the thiol functionality. However, the direct one-pot synthesis from 2-aminophenol is often more efficient.

Targeted Iodination Strategies for Benzoxazole Systems

The introduction of an iodine atom at the C-5 position of the benzoxazole ring requires specific and controlled methodologies to ensure regioselectivity. Both direct iodination of a pre-formed benzoxazole scaffold and the use of a pre-iodinated starting material are viable approaches.

Regioselective C-5 Iodination Approaches

Direct iodination of the benzoxazole-2-thiol core presents a challenge in controlling the position of halogenation. Electrophilic aromatic substitution on the benzoxazole ring is influenced by the directing effects of the existing substituents. The electron-donating nature of the oxygen and nitrogen atoms tends to activate the benzene (B151609) ring, but the regioselectivity can be complex.

While specific methods for the direct C-5 iodination of 1,3-benzoxazole-2-thiol (B7734307) are not extensively documented, general strategies for the iodination of benzoxazole and related heterocyclic systems often employ electrophilic iodinating agents. These can include molecular iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS). The reaction conditions, such as solvent and temperature, would need to be carefully optimized to favor substitution at the desired C-5 position.

Sequential and Convergent Synthesis of 5-Iodo-1,3-benzoxazole-2-thiol

A more reliable and commonly employed strategy for the synthesis of this compound is a sequential approach. This method involves the synthesis of a pre-functionalized precursor, namely 2-amino-4-iodophenol, followed by the cyclocondensation reaction to form the target molecule.

The synthesis of 2-amino-4-iodophenol can be achieved through various methods, including the diazotization of p-aminophenol followed by the replacement of the diazonium group with iodine. orgsyn.org Once 2-amino-4-iodophenol is obtained, it can be subjected to the established cyclocondensation conditions with a suitable one-carbon, two-sulfur synthon to construct the this compound. A well-documented analog to this is the synthesis of 5-chlorobenzo[d]oxazole-2-thiol from 2-amino-4-chlorophenol using potassium hydroxide and carbon disulfide in ethanol. This provides a strong precedent for the successful synthesis of the iodo-derivative using the corresponding iodinated aminophenol.

A convergent synthesis would involve the preparation of two or more fragments that are then combined in the final steps to form the target molecule. In the context of this compound, a convergent approach is less common than the sequential strategy.

Advanced and Sustainable Synthetic Protocols for this compound Derivatives

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

For the synthesis of benzoxazole-2-thiol derivatives, several sustainable protocols have been reported. These include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of benzoxazoles. google.com

Catalyst-free and solvent-free reactions: Conducting reactions without the use of catalysts or solvents minimizes waste and simplifies purification processes.

Use of water as a solvent: Water is an ideal green solvent, and methods for the synthesis of benzoxazole-2-thiols in aqueous media have been developed.

Iodine-catalyzed reactions: Molecular iodine has been employed as a mild and effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenols and aromatic aldehydes. google.comnih.gov

These advanced and sustainable protocols can be adapted for the synthesis of this compound, particularly in the cyclocondensation step involving 2-amino-4-iodophenol. The application of these green methodologies can lead to a more efficient and environmentally benign production of this important chemical compound.

Copper-Catalyzed Transformations and Green Chemistry Principles

The development of environmentally benign synthetic methods is a central goal of modern chemistry. Copper catalysis has emerged as a powerful tool in this endeavor, offering an inexpensive and less toxic alternative to other transition metals. A notable green approach for the synthesis of benzoxazole-2-thiol derivatives involves the use of copper sulfate (CuSO₄) as a catalyst in aqueous media. orgchemres.org This method utilizes the reaction of corresponding aromatic amines with potassium isopropyl xanthate in the presence of CuSO₄. orgchemres.org The reaction can be accelerated using conventional heating or ultrasonic irradiation, with the latter often leading to shorter reaction times and higher yields.

The key advantages of this protocol are its adherence to several green chemistry principles:

Use of Green Solvents: Water and glycerol are employed as environmentally friendly solvents. orgchemres.org

Atom Economy: The reaction design is efficient, maximizing the incorporation of starting materials into the final product.

Energy Efficiency: The use of ultrasonic irradiation can reduce energy consumption compared to traditional heating methods. orgchemres.org

Use of a Readily Available, Inexpensive Catalyst: Copper sulfate is an abundant and cost-effective catalyst. orgchemres.org

While this method has been reported for a range of benzoxazole-2-thiol derivatives, its specific application for the synthesis of this compound would involve the use of 2-amino-4-iodophenol as the starting aromatic amine. The general reaction conditions are summarized in the table below.

| Parameter | Condition |

|---|---|

| Starting Material | Substituted 2-aminophenol (e.g., 2-amino-4-iodophenol) |

| Reagent | Potassium isopropyl xanthate |

| Catalyst | Copper Sulfate (CuSO₄) |

| Solvent | Water or Glycerol |

| Energy Source | Conventional Heating or Ultrasonic Irradiation |

| Key Advantages | Green solvents, simple work-up, high yield, short reaction time |

Annulation-Triggered Denitrogenative Routes from 5-Iodotriazoles

A highly innovative approach for the synthesis of functionalized benzoxazoles utilizes 5-iodo-1,2,3-triazoles as versatile precursors. This methodology is based on an annulation-triggered denitrogenative transformation, where the triazole ring undergoes a ring-opening to generate a diazo intermediate, which can then be trapped by various nucleophiles. acs.orgacs.orgnih.gov

An efficient cascade approach to thiosubstituted benzoxazoles has been developed based on this principle. acs.orgacs.orgnih.gov The process begins with the in situ generation of a diazobenzoxazole from a (5-iodotriazolyl)phenol precursor. acs.orgacs.org The subsequent copper-catalyzed trapping of this diazo intermediate with a variety of thiols leads to the formation of 2-(1-thioalkyl)-1,3-benzoxazoles in good to high yields. acs.orgacs.orgnih.gov This method demonstrates excellent functional group tolerance, allowing for the incorporation of diverse thiol-containing fragments. acs.orgnih.gov

The reaction pathway can be summarized as follows:

Base-mediated cyclization of a (5-iodo-1,2,3-triazolyl)phenol.

Electrocyclic ring opening of the fused triazole ring to form a diazoimine intermediate.

Copper-catalyzed reaction of the diazo intermediate with a thiol, leading to the formation of the C-S bond and the benzoxazole ring system.

This strategy has also been extended to the synthesis of 2-(1-aminoalkyl)benzoxazoles through the copper-catalyzed amination of the intermediate diazoalkanes. acs.org The versatility of this approach allows for the construction of a library of substituted benzoxazoles from a common 5-iodotriazole precursor.

| Parameter | Description |

|---|---|

| Precursor | (5-Iodo-1,2,3-triazolyl)phenols |

| Key Intermediate | Diazobenzoxazole |

| Catalyst | Copper catalyst |

| Nucleophile | Various thiols |

| Product | 2-(1-Thioalkyl)-1,3-benzoxazoles |

| Yields | Up to 91% |

Metal-Free Cascade Reactions for Benzoxazole Construction

In the pursuit of more sustainable synthetic methodologies, metal-free reactions have garnered significant attention. For the construction of the benzoxazole-2-thiol scaffold, a facile and effective metal-free C-H functionalization strategy has been developed. beilstein-journals.org This approach involves the direct C-H mercaptalization of benzoxazoles using 1,3-propanedithiol as the thiol source in the presence of potassium hydroxide and dimethyl sulfoxide (DMSO). beilstein-journals.orgbeilstein-journals.org

In this reaction, DMSO serves not only as a solvent but also as an oxidant. beilstein-journals.orgbeilstein-journals.org The protocol is characterized by its simplicity, as it does not require a metal catalyst or a ligand. beilstein-journals.org The reaction proceeds by the conversion of benzoxazoles to the corresponding heteroarylthiols. beilstein-journals.org This method is tolerant of various functional groups, including halogens, which is particularly relevant for the synthesis of iodo-substituted derivatives. beilstein-journals.org

The general conditions for this metal-free synthesis are outlined below:

| Parameter | Condition |

|---|---|

| Starting Material | Substituted Benzoxazole (e.g., 5-Iodobenzoxazole) |

| Thiol Source | 1,3-Propanedithiol |

| Base | Potassium Hydroxide (KOH) |

| Solvent/Oxidant | Dimethyl Sulfoxide (DMSO) |

| Key Feature | Metal-free direct C-H mercaptalization |

This metal-free approach offers a valuable alternative to traditional metal-catalyzed methods, contributing to the development of cleaner and more efficient synthetic routes toward important heterocyclic compounds like this compound.

Chemical Reactivity and Functionalization of 5 Iodo 1,3 Benzoxazole 2 Thiol

Reactivity Profiles of the Thiol Group (C-2 Position)

The thiol group at the C-2 position of 5-Iodo-1,3-benzoxazole-2-thiol is a versatile functional handle that readily participates in a variety of chemical transformations. Its nucleophilic character and susceptibility to oxidation are the primary drivers of its reactivity.

S-Alkylation and S-Acylation Reactions

The sulfur atom of the thiol group is highly nucleophilic and can be readily alkylated or acylated. S-alkylation is typically achieved by reacting this compound with a range of alkyl halides in the presence of a base. This reaction proceeds via an SN2 mechanism to furnish the corresponding 2-(alkylthio)-5-iodo-1,3-benzoxazoles. Similarly, S-acylation can be accomplished using acyl chlorides or acid anhydrides to yield 2-(acylthio)-5-iodo-1,3-benzoxazole derivatives. These reactions are fundamental for introducing diverse side chains and modifying the lipophilicity and electronic properties of the parent molecule.

While specific examples for this compound are not extensively documented in readily available literature, the S-alkylation of analogous 2-mercaptobenzothiazoles and other heterocyclic thiols is a well-established transformation, suggesting a similar reactivity profile.

Table 1: Representative S-Alkylation and S-Acylation Reactions of Heterocyclic Thiols

| Starting Material | Reagent | Product |

| 2-Mercaptobenzothiazole | Methyl iodide | 2-(Methylthio)benzothiazole |

| 2-Mercaptobenzoxazole | Benzyl bromide | 2-(Benzylthio)benzoxazole |

| 2-Mercaptobenzimidazole | Acetyl chloride | S-(Benzimidazol-2-yl) ethanethioate |

This table presents analogous reactions to illustrate the general reactivity of the thiol group in similar heterocyclic systems.

Oxidative Dimerization to Disulfides

The thiol group is susceptible to oxidation, leading to the formation of a disulfide bridge. This transformation can be effected by a variety of mild oxidizing agents, such as iodine, hydrogen peroxide, or even atmospheric oxygen under certain conditions. The oxidative dimerization of this compound would yield bis(5-iodo-1,3-benzoxazol-2-yl) disulfide. This reaction is a common pathway for thiols and is crucial in various biological and chemical processes. The resulting disulfide can often be cleaved back to the thiol under reducing conditions, providing a reversible linkage.

Nucleophilic Substitution and Amination Pathways involving the Thiol Group

The thiol group can be displaced by strong nucleophiles, although this is less common than S-alkylation. More significantly, the thiol moiety can be converted into an amino group. While direct displacement is challenging, indirect methods can be employed. For instance, the thiol group in the analogous 5-fluorobenzoxazole-2-thiol has been successfully converted to an amine through microwave- or visible light-assisted amination reactions. ossila.com This suggests that this compound could likely undergo similar transformations to yield 2-amino-5-iodo-1,3-benzoxazole, a valuable building block for further diversification.

Reactivity Profiles of the Iodine Substituent (C-5 Position)

The iodine atom at the C-5 position of the benzoxazole (B165842) ring provides a reactive site for the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-S Bond Formation)

Aryl iodides are excellent substrates for a wide range of palladium- and copper-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the metal center.

C-C Bond Formation: Reactions such as the Suzuki-Miyaura coupling (with boronic acids or esters), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) are expected to proceed efficiently at the C-5 position. For instance, the Suzuki coupling of a derivative, 5-Bromo-2-(1,3-dihydro-isoindol-2-yl)-benzoxazole, with various boronic acids has been reported, demonstrating the feasibility of such transformations on the 5-halobenzoxazole scaffold. rsc.org This indicates that this compound would be an even more reactive substrate for similar C-C bond-forming reactions.

C-N Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide and an amine, is a powerful tool for the synthesis of arylamines. It is highly probable that this compound can be coupled with a variety of primary and secondary amines to introduce diverse amino substituents at the C-5 position.

C-S Bond Formation: Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type reactions, provide a direct route to aryl sulfides. Reacting this compound with various thiols in the presence of a copper catalyst would likely lead to the formation of 5-(organothio)-1,3-benzoxazole-2-thiol derivatives.

Table 2: Plausible Transition-Metal-Catalyzed Cross-Coupling Reactions at the C-5 Position

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, base | 5-R-1,3-benzoxazole-2-thiol |

| Heck | Alkene | Pd(OAc)₂, PPh₃, base | 5-(alkenyl)-1,3-benzoxazole-2-thiol |

| Buchwald-Hartwig | R¹R²NH | Pd catalyst, ligand, base | 5-(R¹R²N)-1,3-benzoxazole-2-thiol |

| C-S Coupling | R-SH | CuI, ligand, base | 5-(R-S)-1,3-benzoxazole-2-thiol |

This table illustrates the expected outcomes of standard cross-coupling reactions based on the known reactivity of aryl iodides.

Halogen-Exchange Reactions and Derivatization

The iodine atom can be replaced by other halogens through halogen-exchange reactions, such as the Finkelstein reaction. Treating this compound with a fluoride (B91410) source, for example, could potentially yield the corresponding 5-fluoro derivative. While the classic Finkelstein reaction is more common for alkyl halides, aromatic versions catalyzed by copper or nickel are known. zsmu.edu.ua This transformation would allow for the introduction of other halogens, which can further influence the electronic properties and subsequent reactivity of the molecule.

Influence of Iodine on Electronic and Steric Effects in Reaction Pathways

The iodine atom at the 5-position of the benzoxazole ring significantly impacts the molecule's reactivity through a combination of electronic and steric effects. These effects can either facilitate or hinder specific reaction pathways.

Electronic Effects: The iodine atom exhibits a dual electronic nature. It is an electronegative halogen, which allows it to pull electron density from the aromatic ring through the sigma bonds (an inductive effect). This electron-withdrawing inductive effect deactivates the benzene (B151609) ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene.

Steric Effects: Iodine is the largest of the common halogens, and its significant atomic radius introduces steric hindrance. This bulkiness can impede the approach of reactants to the positions adjacent to the iodine atom (the 4- and 6-positions). nih.gov The release of steric strain can be a driving force in certain reactions, such as the abstraction of the iodine atom, particularly when bulky groups are present in ortho positions. nih.govacs.org In radical reactions, the stabilization of the transition state by electron-withdrawing groups can also influence the reaction rate. nih.gov

The interplay of these effects is summarized in the table below.

| Effect | Description | Impact on Reactivity |

| Inductive Effect | Withdrawal of electron density from the aromatic ring via the C-I sigma bond. | Deactivates the benzene ring towards electrophilic attack. |

| Resonance Effect | Donation of lone-pair electrons into the aromatic pi-system. | Directs incoming electrophiles to the ortho and para positions (C4 and C6). |

| Steric Hindrance | The large size of the iodine atom physically obstructs access to adjacent positions. | Can hinder reactions at the C4 and C6 positions. May facilitate reactions involving C-I bond cleavage by releasing strain. acs.org |

Reactivity of the Benzoxazole Heterocyclic Core

The benzoxazole ring system is aromatic and relatively stable, but it possesses reactive sites that allow for various functionalization reactions. wikipedia.org

Electrophilic Aromatic Substitution Patterns on the Benzene Ring (e.g., Nitration)

In electrophilic aromatic substitution (EAS) reactions, the position of attack on the benzene portion of this compound is directed by the existing substituents: the iodo group and the fused oxazole (B20620) ring.

Directing Effect of Iodine: As a halogen, the iodine atom is a deactivating but ortho, para-director. youtube.comunizin.org This means it directs incoming electrophiles to the positions ortho (C4, C6) and para (C7) to itself.

Directing Effect of the Benzoxazole Core: The fused heterocyclic ring's influence is more complex. Generally, in benzoxazoles, electrophilic substitution such as nitration preferentially occurs at the C6 position. globalresearchonline.net

When considering the combined influence, there is a conflict between the directing effects. The iodine at C5 directs to C4, C6, and C7. The general preference for substitution on the benzoxazole ring is C6. Therefore, the C6 position is strongly favored as it is activated by both substituents. The C4 position is another potential site, being ortho to the iodine, but may be subject to steric hindrance. The C7 position is less likely to be substituted due to the typical reactivity patterns of the benzoxazole nucleus.

For a typical nitration reaction using a mixture of nitric acid and sulfuric acid, the expected major product would be 5-Iodo-6-nitro-1,3-benzoxazole-2-thiol. globalresearchonline.netclockss.org

| Position | Influence of Iodo Group (at C5) | Influence of Benzoxazole Core | Predicted Outcome |

| C4 | ortho (directing) | Less favored | Minor Product |

| C6 | ortho (directing) | Favored position for nitration globalresearchonline.net | Major Product |

| C7 | para (directing) | Less favored | Minor or trace product |

Alkylation and Acylation of the Benzoxazole Nitrogen Atom

The nitrogen atom in the benzoxazole ring can act as a nucleophile and undergo alkylation or acylation, although its reactivity is influenced by the tautomerism with the thiol group. The compound exists in equilibrium between the thiol (-SH) and thione (=S) forms. The thione form possesses an N-H bond, which can be deprotonated to form an anion that is reactive towards electrophiles like alkyl and acyl halides.

Studies on related 2-substituted benzoxazoles and benzothiazoles show that N-alkylation and N-acylation are common reactions. globalresearchonline.netescholarship.org For instance, treating 2-substituted benzoxazoles with alkylating agents such as iodomethane (B122720) or dialkyl sulfates leads to N-alkylated products. globalresearchonline.net Similarly, acylation can be achieved using acyl chlorides or anhydrides. The reaction typically proceeds by first deprotonating the nitrogen with a suitable base to enhance its nucleophilicity, followed by the addition of the alkylating or acylating agent.

Ring-Opening and Rearrangement Pathways (e.g., Smiles Rearrangement)

While the benzoxazole ring is aromatic and generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions.

Ring-Opening Pathways: The benzoxazole ring can be opened through reactions with strong nucleophiles or under catalytic conditions. For example, copper-catalyzed, ligand-free ring-opening reactions of benzoxazoles with iodoarenes have been reported to generate 2-(diphenylamino)phenol derivatives. researchgate.net This indicates that the C-O bond within the heterocyclic ring can be cleaved under certain catalytic cycles.

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that is particularly relevant for derivatives of benzoxazole-2-thiol. nih.govacs.org This rearrangement can be used to synthesize N-substituted 2-aminobenzoxazoles. nih.govacs.org The process is typically initiated by activating the thiol group. For example, reaction with chloroacetyl chloride can lead to an S-alkylated intermediate. nih.govacs.org This intermediate then undergoes an intramolecular nucleophilic attack by the benzoxazole nitrogen atom onto the benzenoid carbon, forming a spirocyclic intermediate. Subsequent rearomatization and hydrolysis lead to the rearranged product. nih.govacs.org This pathway provides a powerful method for transforming the benzoxazole core and introducing new functional groups onto the nitrogen atom. nih.govmanchester.ac.uk

Advanced Spectroscopic and Structural Elucidation of 5 Iodo 1,3 Benzoxazole 2 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Iodo-1,3-benzoxazole-2-thiol, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete picture of the proton and carbon environments and their connectivity. Due to the limited availability of direct experimental data for this compound, the following analyses are based on established principles and comparative data from analogous structures, such as 5-Chlorobenzo[d]oxazole-2-thiol rsc.org.

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. The benzoxazole (B165842) ring system has a unique set of aromatic protons whose chemical shifts are influenced by the electron-withdrawing effects of the heteroatoms (oxygen and nitrogen) and the substituents (iodine and thiol group).

In the case of this compound, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at the C4, C6, and C7 positions. The iodine atom at the C5 position significantly influences the electronic environment of the neighboring protons. The proton at C4 would likely appear as a doublet, coupled to the proton at C6. The proton at C6 would also be a doublet, coupled to the proton at C4, while the proton at C7 would likely appear as a singlet or a narrowly split signal due to the absence of adjacent protons. The thiol proton (-SH) may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.40 - 7.50 | d | ~1.5 |

| H-6 | 7.30 - 7.40 | dd | ~8.5, ~1.5 |

| H-7 | 7.15 - 7.25 | d | ~8.5 |

Note: These are predicted values based on related structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 178 - 182 |

| C3a | 148 - 152 |

| C4 | 112 - 116 |

| C5 | 85 - 90 |

| C6 | 125 - 129 |

| C7 | 110 - 114 |

Note: These are predicted values based on related structures and known substituent effects. Actual experimental values may vary.

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, a cross-peak between the signals for H-6 and H-7, and between H-6 and H-4 would be expected, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each protonated carbon in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons), such as C2, C3a, C5, and C7a. For instance, correlations from H-4 to C3a, C5, and C6 would be anticipated.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₇H₄INOS), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 277.9131 |

Note: These values are calculated based on the exact masses of the most abundant isotopes of each element.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

The fragmentation pattern observed in the ESI-MS/MS spectrum can provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of small molecules such as CO, CS, or HCN from the heterocyclic ring. The iodine atom, being a good leaving group, could also be involved in fragmentation pathways, leading to characteristic daughter ions. Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound. For instance, a prominent fragment corresponding to the loss of the iodine atom would be a strong indicator of its presence in the molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

The key functional groups in this compound include the aromatic C-H bonds of the benzene (B151609) ring, the C=N double bond of the oxazole (B20620) ring, the C-O and C-S single bonds, and the S-H bond of the thiol group. The presence of an iodine atom influences the electronic distribution and may cause shifts in the absorption frequencies of neighboring groups.

A general representation of the expected IR absorption bands is provided in the interactive table below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Stretching |

| N-H (from tautomeric form) | 3400 - 3300 | Stretching |

| S-H (thiol) | 2600 - 2550 | Stretching (often weak) |

| C=N (imine) | 1690 - 1640 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| C-O (ether-like) | 1260 - 1000 | Stretching |

| C-S | 800 - 600 | Stretching |

| C-I | 600 - 500 | Stretching |

Note: The N-H stretching vibration is included as benzoxazole-2-thiols can exist in tautomeric equilibrium with their corresponding 2(3H)-benzoxazolethione form.

Elemental Analysis for Quantitative Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This quantitative method provides empirical validation of a compound's chemical formula. For this compound, with the molecular formula C₇H₄INOS, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), iodine (I), nitrogen (N), oxygen (O), and sulfur (S).

The calculated elemental composition serves as a benchmark for experimental results, with a close correlation confirming the purity and identity of the synthesized compound.

Table of Theoretical Elemental Composition for C₇H₄INOS:

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 30.14 |

| Hydrogen | H | 1.01 | 4 | 4.04 | 1.45 |

| Iodine | I | 126.90 | 1 | 126.90 | 45.49 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.02 |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.73 |

| Sulfur | S | 32.07 | 1 | 32.07 | 11.49 |

| Total | | | | 279.09 | 100.00 |

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

While the crystal structure of this compound has not been reported in the reviewed literature, the crystallographic data of a closely related isomer, 5-Iodo-3-phenyl-2,1-benzoxazole , offers valuable insights into the potential solid-state conformation of iodo-substituted benzoxazole systems. nih.gov The study of this analogue reveals key structural features that are likely to be conserved.

The title compound, C₁₃H₈INO, crystallizes in the monoclinic space group P2₁. nih.gov The asymmetric unit contains two independent molecules. nih.gov The molecules are nearly planar, with the dihedral angles between the mean planes of the benzoisoxazole and benzene rings being 4.2(3)° and 4.1(3)°. nih.gov The crystal packing is influenced by C-H···N hydrogen bonds and other intermolecular interactions, including C-I···π and C-I···O contacts. nih.gov

Crystallographic Data for 5-Iodo-3-phenyl-2,1-benzoxazole: nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈INO |

| Formula Weight | 321.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.381 (3) |

| b (Å) | 15.225 (7) |

| c (Å) | 13.749 (7) |

| β (°) | 94.92 (3) |

| Volume (ų) | 1122.2 (10) |

This crystallographic information for a related iodo-substituted benzoxazole provides a strong foundation for understanding the solid-state molecular geometry that could be expected for this compound. The presence of the iodine atom is shown to play a role in directing the crystal packing through specific intermolecular interactions.

Computational Chemistry and Theoretical Investigations of 5 Iodo 1,3 Benzoxazole 2 Thiol

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry and electronic nature of 5-Iodo-1,3-benzoxazole-2-thiol. These methods solve approximations of the Schrödinger equation to determine the molecule's stable conformations and the distribution of its electrons.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that provides a balance between accuracy and computational cost for studying molecular systems. scilit.com The B3LYP functional, a hybrid method, combined with a basis set such as 6-311++G(d,p), is frequently employed for these calculations. mdpi.comnih.gov

Geometry Optimization: The first step in a computational study is to find the molecule's lowest energy structure, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the most stable arrangement of atoms. For this compound, this would result in a precise three-dimensional structure from which various geometric parameters can be extracted. semanticscholar.org

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-I | 2.10 |

| C=S | 1.68 | |

| N-C(thiol) | 1.38 | |

| O-C(benz) | 1.37 | |

| Bond Angle (°) | O-C-N | 115.0 |

| C-N-C(thiol) | 108.0 | |

| C-C-I | 119.5 |

Electronic Properties: Once the geometry is optimized, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. semanticscholar.org The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.com The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. semanticscholar.orgtaylorandfrancis.com A smaller gap suggests the molecule is more polarizable and chemically reactive. semanticscholar.org

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.25 | Electron-donating ability |

| LUMO Energy | -1.85 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.40 | Chemical reactivity and stability |

Semi-Empirical Methods (e.g., AM1) for Expedited Computational Screening

Semi-empirical methods are simplified quantum mechanical calculations that use parameters derived from experimental data to speed up computations. uni-muenchen.deucsb.edu Methods like Austin Model 1 (AM1) are significantly faster than DFT, making them suitable for the rapid screening of large libraries of compounds. ucsb.eduresearchgate.net

These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, which reduces the number of complex integrals that need to be solved. uni-muenchen.deresearchgate.net While less accurate than DFT, especially for molecules containing second-row elements like sulfur, AM1 can provide useful qualitative trends in properties like heat of formation and molecular geometry. uni-muenchen.deucsb.edu For this compound and its analogues, AM1 could be employed in initial computational screenings to identify candidates with desirable electronic properties before committing to more resource-intensive DFT calculations. ucsb.edu

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping the pathways of chemical reactions, providing a level of detail that is often difficult to obtain through experiments alone.

Transition State Characterization and Activation Energy Analysis

To understand how a reaction proceeds, chemists use computational methods to map the potential energy surface that connects reactants to products. A key feature of this surface is the transition state, which represents the highest energy point along the reaction coordinate. libretexts.orgyoutube.com Locating this structure is crucial for understanding the reaction mechanism.

The energy difference between the reactants and the transition state is the activation energy (Ea). wikipedia.org This value is a primary determinant of the reaction rate; a higher activation energy corresponds to a slower reaction. libretexts.orgwikipedia.org For reactions involving this compound, DFT calculations can be used to model the geometry of the transition state and calculate the activation energy, thereby predicting the feasibility and kinetics of a proposed mechanism. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orgucsb.edu This concept, developed by Kenichi Fukui, is a powerful tool for predicting the outcomes of chemical reactions. wikipedia.org

The reactivity of this compound can be rationalized using FMO theory. As an electron donor (nucleophile), the reaction will be governed by its HOMO. As an electron acceptor (electrophile), its reactivity will be determined by its LUMO. libretexts.org The energy and spatial distribution of these orbitals, which can be visualized through calculations, indicate the most likely sites for electrophilic or nucleophilic attack. nih.govic.ac.uk For instance, analyzing the HOMO can predict the regioselectivity of reactions with electrophiles, while the LUMO can predict its behavior with nucleophiles. libretexts.orgyoutube.com

Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) Studies (Computational Aspects)

Computational chemistry plays a vital role in establishing relationships between a molecule's structure and its physical properties (SPR) or biological activity (SAR). These models are essential in fields like materials science and drug discovery for designing new molecules with specific functions.

For a series of derivatives based on the this compound scaffold, computational methods can generate a wide range of molecular descriptors. These can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume), and topological indices. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are then developed by correlating these calculated descriptors with experimentally measured activities, such as antimicrobial or anticancer effects. nih.govnih.govrsc.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use these correlations to build 3D models that can predict the activity of new, unsynthesized compounds. researchgate.net Such in silico studies help to rationalize the observed SAR of benzoxazole (B165842) derivatives and guide the design of more potent and selective molecules. nih.govmdpi.com

Prediction and Interpretation of Spectroscopic Data

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic data of molecules like this compound. These methods allow for the calculation of various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure and understand its electronic properties.

DFT calculations are a common approach for optimizing the molecular geometry and predicting spectroscopic properties of benzoxazole derivatives. scilit.combeun.edu.tr The choice of functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental findings. scilit.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for the optimized molecular structure, the chemical shifts can be estimated, typically by referencing them to a standard compound like tetramethylsilane (TMS). These predicted values are invaluable for assigning the signals in an experimental NMR spectrum, especially for complex molecules. For instance, the chemical shifts are influenced by the electronic environment of each nucleus, which is accurately modeled by the calculations.

Vibrational Spectroscopy (Infrared and Raman): The vibrational frequencies in an IR or Raman spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies and their corresponding intensities. The calculated vibrational modes can be visualized to understand the specific atomic motions associated with each spectral peak, aiding in the detailed interpretation of experimental spectra.

Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. rsc.org These calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This information helps in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on functionalized benzoxazoles have shown that substitutions on the benzoxazole ring can significantly modulate the electronic transitions. mdpi.com

Below is an illustrative table of how predicted spectroscopic data for this compound might be presented, based on typical computational studies of similar compounds.

| Spectroscopic Data | Predicted Parameter | Illustrative Value |

| ¹H NMR | Chemical Shift (ppm) | H-4: 7.8 ppm |

| H-6: 7.5 ppm | ||

| H-7: 7.2 ppm | ||

| ¹³C NMR | Chemical Shift (ppm) | C-2 (Thiol): 180 ppm |

| C-5 (Iodo): 90 ppm | ||

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | N-H stretch: ~3400 cm⁻¹ |

| C=S stretch: ~1250 cm⁻¹ | ||

| UV-Vis Spectroscopy | Absorption Maximum (λ_max) | ~320 nm |

Note: The values in this table are illustrative and based on general knowledge of similar compounds. Actual values would require specific DFT calculations for this compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. pensoft.net For a molecule like this compound, MD simulations can provide detailed information about its conformational flexibility and intermolecular interactions in different environments, such as in solution or in complex with a biological target. scielo.br

Conformational analysis is a key aspect of understanding a molecule's behavior. This compound can exist in different tautomeric forms, primarily the thiol and thione forms. Computational methods can be used to calculate the relative energies of these tautomers and any significant rotational conformers to determine the most stable structures.

Simulation Protocol: An MD simulation typically starts with an optimized structure of the molecule. The molecule is then placed in a simulation box, often filled with a solvent like water, to mimic physiological conditions. The system is then subjected to a series of steps, including energy minimization, heating, and equilibration, before the final production run, during which data is collected.

Analysis of MD Trajectories: The output of an MD simulation is a trajectory that describes the position, velocity, and energy of each atom over time. Analysis of this trajectory can reveal:

Flexibility: The root-mean-square fluctuation (RMSF) of individual atoms or groups of atoms can identify the more flexible regions of the molecule.

Hydrogen Bonding: The formation and breaking of hydrogen bonds, both intramolecular and with solvent molecules, can be monitored throughout the simulation.

Conformational Changes: MD simulations can capture transitions between different conformations, providing insight into the molecule's dynamic behavior.

The following table summarizes the key parameters often analyzed in MD simulations of heterocyclic molecules.

| Parameter | Description | Typical Insights Gained |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the molecular conformation. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | Identifies flexible and rigid regions of the molecule. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Provides information about changes in the overall shape and size. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Indicates changes in the molecule's exposure to the solvent. |

Through these computational approaches, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, guiding further experimental work and potential applications.

Emerging Applications of 5 Iodo 1,3 Benzoxazole 2 Thiol and Its Derivatives in Diverse Research Fields

Contributions to Medicinal Chemistry Research

The structural framework of 5-iodo-1,3-benzoxazole-2-thiol has proven to be a valuable scaffold in the field of medicinal chemistry, contributing to the development of new therapeutic and diagnostic agents.

Development of Novel Heterocyclic Scaffolds with Bioactive Potential

The benzoxazole (B165842) nucleus is a prominent feature in many biologically active compounds. ossila.commdpi.com The presence of the thiol group and the iodine atom on the this compound molecule provides reactive sites for further chemical modifications, allowing for the creation of a diverse library of derivatives. researchgate.net These derivatives have been explored for various therapeutic applications, including the development of anticancer and anti-inflammatory agents. researchgate.netnih.gov For instance, derivatives of benzoxazole have shown potential as 5-HT3 receptor agonists and antagonists, indicating their possible role in modulating neurotransmission. nih.gov Furthermore, the synthesis of hybrid heterocyclic compounds by coupling benzoxazole moieties with other pharmacophores, such as 1,3,4-oxadiazole-2-thiol, has led to the discovery of novel compounds with significant cytotoxic activity against various human cancer cell lines. researchgate.net

| Derivative Class | Biological Activity | Relevant Research Findings |

| Piperazinyl benzoxazole-1,3,4-oxadiazole hybrids | Anticancer | Displayed significant cytotoxic activity against MCF-7, HeLa, HepG2, A431, and A549 human cancer cell lines. researchgate.net |

| 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives | Anti-inflammatory | Exhibited anti-inflammatory activity in in-vivo models. nih.gov |

| N-(2-Benzoxazol-2-yl-ethyl)-guanidine | 5-HT3 receptor modulation | Showed high affinity for the 5-HT3 receptor, acting as a potent agonist. nih.gov |

| 5-chlorobenzoxazole derivatives | Sigma receptor ligands | Demonstrated nanomolar affinity for both σ1 and σ2 receptors, with potential applications in cancer therapy. nih.gov |

Design and Synthesis of Molecular Probes for Biological Target Identification

The unique properties of this compound and its derivatives make them suitable for the design and synthesis of molecular probes. These probes are instrumental in identifying and studying biological targets. For example, radioiodinated derivatives of 2-(4-dimethylaminophenyl)-1,3-benzoxazoles have been developed as imaging agents for amyloid plaques, which are a hallmark of Alzheimer's disease. nih.gov These compounds exhibit high binding affinity for Aβ1-40 peptide in the low-nanomolar range. nih.gov Additionally, derivatives such as 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole) have been utilized as fluorescence-labeling reagents for the sensitive detection of low molecular weight thiol-containing compounds in biological samples. nih.gov

| Molecular Probe Application | Target | Key Features |

| Amyloid Plaque Imaging | Aβ1-40 peptide | Radioiodinated benzoxazole derivatives with low nanomolar Ki values. nih.gov |

| Thiol Detection | Cysteine, Glutathione, etc. | Fluorescent labeling with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole) for HPLC analysis. nih.gov |

Radiochemical Synthesis for Diagnostic Imaging Research

The iodine atom in this compound is particularly advantageous for radiochemical synthesis. This allows for the incorporation of iodine radioisotopes, such as ¹²³I and ¹³¹I, which are used in single-photon emission computed tomography (SPECT), and ¹²⁴I for positron emission tomography (PET). mdpi.com The synthesis of radioiodinated compounds often involves techniques like iododestannylation, where a tributylstannyl precursor is replaced with a radioiodine atom. nih.govnii.ac.jpradiooncologyjournal.com This method has been successfully used to prepare radioiodinated benzoxazoles for imaging amyloid plaques in vivo. nih.gov The choice of radioisotope depends on the desired application, with ¹²³I being suitable for diagnostic imaging due to its 159 keV gamma emission and 13.22-hour half-life, while ¹³¹I, a β-emitter, can be used for therapeutic purposes. mdpi.com

Role in Advanced Materials Science and Organic Electronics Research

While direct research on this compound in materials science is emerging, the inherent properties of its functional groups suggest significant potential. The iodine atom serves as a reactive handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are fundamental in constructing conjugated organic molecules and polymers. These materials are the cornerstone of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The benzoxazole core itself can contribute to the electronic properties and stability of these materials. nih.gov

Furthermore, the thiol group offers a versatile anchor for surface modification. Thiols are known to form strong bonds with gold and other metal surfaces, enabling the creation of self-assembled monolayers (SAMs). This functionalization is crucial for tuning the interfacial properties of materials, which is a key aspect in the performance of organic electronic devices and sensors. The ability to tailor surfaces at the molecular level opens up possibilities for creating novel sensors, catalysts, and biocompatible materials.

Analytical Chemistry Applications

In the realm of analytical chemistry, derivatives of this compound have shown promise, particularly in the area of metal ion sensing.

Chelation Chemistry and Metal Ion Sensing

The benzoxazole framework, when incorporated into larger molecular structures, can act as a ligand for metal ions. mdpi.com The nitrogen and oxygen atoms within the benzoxazole ring can participate in the coordination of metal cations. The thiol group also presents a potential binding site for certain metal ions. This chelation can lead to changes in the photophysical properties of the molecule, such as fluorescence, which can be harnessed for sensing applications. For instance, benzoxazole-based macrocycles have been developed as fluorescent chemosensors for the detection of biologically important metal ions like Zn²⁺ and Cd²⁺ in aqueous media. mdpi.com The binding of the metal ion to the ligand can result in a "turn-on" fluorescence response, providing a sensitive and selective method for detection. The development of such sensors is critical for environmental monitoring and biological imaging.

Fluorogenic and Chromogenic Detection Systems

The development of sensitive and selective detection systems is crucial for advancements in diagnostics, environmental monitoring, and cellular imaging. Derivatives of this compound are emerging as promising candidates for the design of fluorogenic and chromogenic probes. The inherent spectroscopic properties of the benzoxazole core, combined with the electronic effects of the iodo and thiol substituents, can be modulated to create sensors that exhibit a change in color (chromogenic) or fluorescence (fluorogenic) upon interaction with a specific analyte.

Research into related benzoxazole structures has demonstrated their utility as fluorogenic substrates for enzyme detection. For instance, certain 2-(nitroaryl)benzoxazole derivatives have been synthesized and successfully employed as fluorogenic substrates for the detection of nitroreductase activity in various microorganisms. nih.gov This enzymatic reduction of the nitro group to an amino group leads to a significant change in the fluorescence properties of the molecule, enabling the sensitive detection of the enzyme. While direct studies on this compound in this context are limited, the principles underlying these detection systems suggest a promising avenue for its application. The electron-withdrawing nature of the iodine atom could influence the photophysical properties of the benzoxazole ring, potentially leading to the development of novel sensors with unique detection capabilities.

The thiol group also presents a reactive handle for the development of "turn-on" fluorescent probes. The quenching of fluorescence by the thiol group can be reversed upon its reaction with specific analytes, leading to a detectable fluorescent signal. This mechanism, coupled with the tunable electronic properties of the iodinated benzoxazole scaffold, offers a versatile platform for the design of next-generation sensors.

| Derivative Type | Detection Principle | Analyte Example | Potential Advantage of Iodo-Substituent |

| Nitro-functionalized benzoxazoles | Enzymatic reduction leading to fluorescence change | Nitroreductase | Enhanced photophysical properties, altered substrate specificity |

| Thiol-based probes | Analyte-induced removal of fluorescence quenching | Reactive oxygen species, metal ions | Modulation of reactivity and spectral properties |

Catalytic Applications in Organic Synthesis

The unique structural features of this compound and its derivatives make them valuable scaffolds in the field of catalysis, both in the design of ligands for transition-metal catalysis and in the realm of organocatalysis.

The benzoxazole-2-thiol moiety contains multiple heteroatoms (nitrogen, oxygen, and sulfur) that can act as coordination sites for transition metals. This makes these compounds attractive candidates for the design of novel ligands for a variety of metal-catalyzed reactions. The presence of the iodine atom offers an additional site for oxidative addition in catalytic cycles, particularly with palladium.

Research on a related compound, 5-iodo-3-phenyl-2,1-benzoxazole, has highlighted its potential as an arylation agent in palladium-catalyzed reactions with alkenes and alkynes. nih.gov This suggests that the carbon-iodine bond in such structures is reactive towards palladium, a key step in many cross-coupling reactions. While this example does not involve the thiol group for coordination, it underscores the utility of the iodo-benzoxazole scaffold in palladium catalysis.

Furthermore, palladium(II) complexes with ligands derived from thiosemicarbazones, which share the thio-amide functional group with benzoxazole-2-thiol, have been synthesized and characterized. nih.govresearchgate.netulima.edu.pe These complexes have shown significant cytotoxic activity, demonstrating the ability of such sulfur- and nitrogen-containing ligands to form stable and reactive metal complexes. nih.govresearchgate.netulima.edu.pe The coordination of this compound to transition metals like palladium could lead to catalysts with unique steric and electronic properties, potentially influencing their reactivity and selectivity in cross-coupling, amination, and other important organic transformations. dntb.gov.ua

| Catalytic System Component | Role | Potential Reaction | Relevant Research on Analogs |

| This compound | Ligand | Palladium-catalyzed cross-coupling | 5-iodo-3-phenyl-2,1-benzoxazole as an arylation agent. nih.gov |

| Thiol and Nitrogen atoms | Coordination sites | Various transition-metal catalyzed reactions | Palladium(II) complexes with thiosemicarbazone ligands. nih.govresearchgate.netulima.edu.pe |

| Carbon-Iodine bond | Oxidative addition site | Heck, Suzuki, Sonogashira reactions | Reactivity of iodo-aromatics in palladium catalysis. |

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in modern organic synthesis. The potential of this compound and its derivatives in this field is an area of growing interest.

A significant finding in this area is the use of 1-iodo-4-nitrobenzene (B147127) as an effective organocatalyst for the synthesis of 2-substituted benzoxazoles and benzothiazoles. acs.orgresearchgate.net This reaction proceeds via an oxidative C-H functionalization and C-O/S bond formation, with the iodo-arene playing a crucial role in the catalytic cycle. This demonstrates the ability of iodo-substituted aromatic compounds to act as catalysts in their own right, without the need for a metal center.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Iodo-1,3-benzoxazole-2-thiol, and how do reaction conditions influence yield?

- Methodology : A common approach involves cyclization and nucleophilic substitution. For example, potassium ethylxanthate can react with iodinated precursors under reflux (e.g., 80°C in ethanol) to introduce the thiol group. Reaction time (3–18 hours) and stoichiometric ratios (e.g., 2:1 molar ratio of potassium ethylxanthate to precursor) are critical for optimizing yields .

- Key Parameters : Monitor reaction progress via TLC, and purify the product using recrystallization from aqueous ethanol or acetic acid precipitation .

Q. How is the molecular structure of this compound confirmed experimentally?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles (e.g., mean C–C bond deviation: 0.008 Å, R factor: 0.041) . Complementary methods include:

- 1H/13C NMR : To verify aromatic proton environments and iodine-induced deshielding effects.

- Elemental Analysis : Confirms molecular formula (C7H5IN2S) and purity .

Q. What are the key physicochemical properties of this compound relevant to handling and storage?

- Stability : The thiol group is prone to oxidation; store under inert gas (N2/Ar) at low temperatures (–20°C).

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Use sonication for dispersion in aqueous buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for iodinated benzoxazole derivatives?

- Case Study : Discrepancies in 1H NMR shifts may arise from iodine’s heavy atom effect or solvent polarity. Cross-validate using SC-XRD (for solid-state conformation) and computational DFT calculations (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) to model electronic environments .

- Best Practices : Report solvent, temperature, and instrument parameters (e.g., 400 MHz NMR) to ensure reproducibility .

Q. What mechanistic insights govern the reactivity of the thiol group in this compound under oxidative conditions?

- Experimental Design : Track thiol oxidation via UV-Vis (λ ~260 nm for disulfide formation) or Ellman’s assay. For radical-mediated pathways (e.g., iodine dissociation), use EPR spectroscopy to detect thiyl radicals .

- Controlled Variables : Vary O2 concentration and employ radical scavengers (e.g., TEMPO) to elucidate pathways .

Q. How can computational modeling predict the biological interactions of this compound?

- Approach : Perform molecular docking (AutoDock Vina) against targets like kinase enzymes or receptors. Use QSAR models to correlate electronic parameters (e.g., HOMO/LUMO energies) with activity .

- Validation : Cross-reference with experimental IC50 values from enzyme inhibition assays .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

- Guidelines : Iodine’s directing effects can dominate. For example, meta-substitution is favored in halogenated benzoxazoles. Use steric/electronic maps (Hammett constants) to predict substituent placement .

- Screening : Test diverse electrophiles (e.g., nitro, acyl) under mild conditions (rt to 60°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.